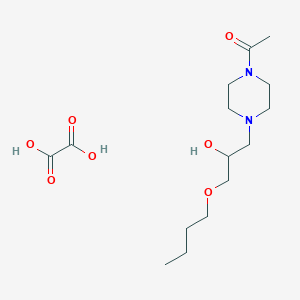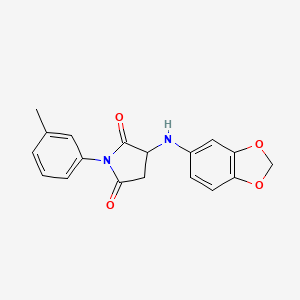
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea, also known as MBMU, is a synthetic compound that has been widely studied for its potential applications in the field of medicine. MBMU is a small molecule that belongs to the class of urea derivatives, which have been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the activity of tyrosine kinases, which are involved in cell growth and proliferation. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and immune responses. The inhibition of these enzymes and pathways may contribute to the antitumor, antidiabetic, and anti-inflammatory effects of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea.
Biochemical and Physiological Effects
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor effects. N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has also been found to increase insulin sensitivity and glucose uptake in muscle cells, which may contribute to its antidiabetic effects. Additionally, N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and has a long half-life, which allows for prolonged exposure to cells and tissues. However, there are also some limitations to using N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea in lab experiments. It has low water solubility, which may limit its bioavailability and require the use of organic solvents. Additionally, N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea. One area of interest is the development of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea derivatives with improved pharmacokinetics and toxicity profiles. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the antitumor, antidiabetic, and anti-inflammatory effects of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea. Additionally, the use of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea in combination with other drugs or therapies may enhance its effectiveness and reduce its limitations. Further research on N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea may lead to the development of new therapies for cancer, diabetes, and inflammatory diseases.
Conclusion
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea is a synthetic compound that has been widely studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including antitumor, antidiabetic, and anti-inflammatory effects. N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has a simple and efficient synthesis method, and its use in lab experiments has both advantages and limitations. Further research on N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea may lead to the development of new therapies for cancer, diabetes, and inflammatory diseases.
Synthesemethoden
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methoxybenzylamine and 4-methoxyphenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea as a white crystalline solid with a high purity and yield. The synthesis of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been optimized to obtain a high yield and purity, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including antitumor, antidiabetic, and anti-inflammatory effects. N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to lower blood glucose levels in animal models of diabetes and to reduce inflammation in models of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-9-7-13(8-10-14)18-16(19)17-11-12-5-3-4-6-15(12)21-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCAXYCQEQADNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2,6-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5311326.png)
![ethyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5311342.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide](/img/structure/B5311347.png)
![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5311348.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311355.png)

![N-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5311364.png)
![ethyl 4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5311369.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5311376.png)
![3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5311379.png)
![1-{[1-({6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5311382.png)
![3-allyl-5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5311390.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5311418.png)